LF 1695

Description

Propriétés

Numéro CAS |

86187-86-2 |

|---|---|

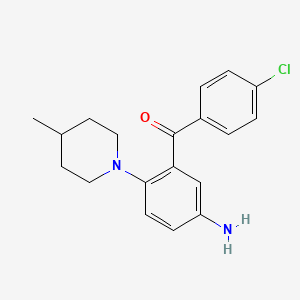

Formule moléculaire |

C19H21ClN2O |

Poids moléculaire |

328.8 g/mol |

Nom IUPAC |

[5-amino-2-(4-methylpiperidin-1-yl)phenyl]-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C19H21ClN2O/c1-13-8-10-22(11-9-13)18-7-6-16(21)12-17(18)19(23)14-2-4-15(20)5-3-14/h2-7,12-13H,8-11,21H2,1H3 |

Clé InChI |

RTHJIPJVGHYRMG-UHFFFAOYSA-N |

SMILES canonique |

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |

Apparence |

Solid powder |

Autres numéros CAS |

86187-86-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4-methyl-1-piperidinyl)-5-aminophenyl-(4-chlorophenyl)methanone LF 1695 LF-1695 |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Immunomodulator: A Technical Overview of LF 1695

For Researchers, Scientists, and Drug Development Professionals

Introduction

LF 1695 is a synthetically derived, low molecular weight immunomodulating agent that has demonstrated significant effects on the cellular components of the immune system. Developed by the French pharmaceutical company Laboratoires Fournier, this piperidine derivative has been the subject of research for its potential to enhance and modulate immune responses. This technical guide provides a comprehensive overview of the available scientific knowledge on the discovery and biological activities of this compound, with a focus on its mechanism of action and effects on immune cells.

Biological Activity and Mechanism of Action

This compound is characterized as a potent immunomodulator with primary activity on T-lymphocytes and macrophages.[1] Its mechanism of action appears to be multifaceted, primarily involving the potentiation of T-cell responses and the modulation of cytokine production.

Effects on T-Lymphocytes:

-

T-Cell Differentiation: this compound has been shown to induce the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers.

-

Enhanced Proliferation: The compound significantly enhances the proliferative response of T-cells to a variety of stimuli, including mitogens, antigens, and allogeneic cells.[2] This suggests a role in augmenting adaptive immune responses.

-

Increased IL-2 Production: The enhanced T-cell proliferation is, at least in part, attributed to the increased production of Interleukin-2 (IL-2), a critical cytokine for T-cell growth and activation. This compound has been observed to increase IL-2 production in activated lymphocytes.

Effects on Macrophages:

-

Cytokine Modulation: this compound influences the production of key inflammatory mediators by macrophages. It has been reported to augment the production of Interleukin-1 (IL-1) and Leukotriene B4 (LTB4), while concurrently decreasing the secretion of Prostaglandin E2 (PGE2). This differential regulation of inflammatory molecules suggests a complex role in modulating the inflammatory environment.

The culmination of these effects points towards this compound as an agent capable of orchestrating a more robust and directed immune response, a characteristic that has led to investigations into its potential therapeutic applications, including in the context of HIV infection.[1]

Discovery and Synthesis of this compound

The lack of a definitive chemical structure precludes a detailed description of its synthesis. General synthetic routes for piperidine derivatives are well-established in medicinal chemistry; however, without the specific molecular architecture of this compound, any proposed synthesis would be purely speculative.

Quantitative Data

Due to the absence of the specific chemical structure and limited publicly available data, a comprehensive table of quantitative data (e.g., IC50, EC50, binding affinities) for this compound could not be compiled.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are unavailable, the following section outlines a general methodology for a key biological assay used to characterize its immunomodulatory activity.

Lymphocyte Proliferation Assay (General Protocol)

This assay is fundamental in assessing the effect of compounds like this compound on T-cell activation.

Objective: To determine the in vitro effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a mitogen.

Methodology:

-

Isolation of PBMCs:

-

Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin).

-

The blood is diluted with a balanced salt solution.

-

The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifugation is performed to separate the blood components, with PBMCs forming a distinct layer at the interface.

-

The PBMC layer is carefully collected, washed, and resuspended in a suitable cell culture medium.

-

-

Cell Culture and Stimulation:

-

PBMCs are seeded in a 96-well microtiter plate at a predetermined cell density.

-

This compound is added to the wells at various concentrations. Control wells receive vehicle only.

-

A mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) is added to the appropriate wells to stimulate T-cell proliferation. Unstimulated control wells are also included.

-

The plates are incubated for a period of 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Measurement of Proliferation:

-

A common method to quantify cell proliferation is the incorporation of a labeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells.

-

[3H]-thymidine is added to the cultures for the final 18-24 hours of incubation.

-

The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

An increase in counts per minute (CPM) in the this compound-treated, mitogen-stimulated wells compared to the mitogen-stimulated control wells indicates an enhancement of lymphocyte proliferation.

-

Signaling Pathways and Experimental Workflows

Without the specific molecular target(s) of this compound being identified, a detailed signaling pathway diagram cannot be constructed. However, a generalized workflow for assessing its immunomodulatory activity can be visualized.

Caption: A generalized workflow for evaluating the immunomodulatory properties of this compound.

Conclusion

This compound is an intriguing synthetic immunomodulator with demonstrable effects on key immune cell populations. Its ability to enhance T-cell proliferation and modulate macrophage cytokine production highlights its potential as a therapeutic agent for conditions involving a compromised or dysregulated immune system. However, a significant gap in the publicly available information is the definitive chemical structure of this compound. The elucidation and disclosure of its precise molecular identity are critical next steps to enable more targeted research into its synthesis, mechanism of action, and full therapeutic potential. This would allow for the generation of crucial quantitative data and the design of more specific experimental protocols, ultimately paving the way for its potential clinical application.

References

The Enigmatic Immunomodulator: A Technical Overview of LF 1695

For Researchers, Scientists, and Drug Development Professionals

Introduction

LF 1695 is a synthetically derived, low molecular weight immunomodulating agent that has demonstrated significant effects on the cellular components of the immune system. Developed by the French pharmaceutical company Laboratoires Fournier, this piperidine derivative has been the subject of research for its potential to enhance and modulate immune responses. This technical guide provides a comprehensive overview of the available scientific knowledge on the discovery and biological activities of this compound, with a focus on its mechanism of action and effects on immune cells.

Biological Activity and Mechanism of Action

This compound is characterized as a potent immunomodulator with primary activity on T-lymphocytes and macrophages.[1] Its mechanism of action appears to be multifaceted, primarily involving the potentiation of T-cell responses and the modulation of cytokine production.

Effects on T-Lymphocytes:

-

T-Cell Differentiation: this compound has been shown to induce the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers.

-

Enhanced Proliferation: The compound significantly enhances the proliferative response of T-cells to a variety of stimuli, including mitogens, antigens, and allogeneic cells.[2] This suggests a role in augmenting adaptive immune responses.

-

Increased IL-2 Production: The enhanced T-cell proliferation is, at least in part, attributed to the increased production of Interleukin-2 (IL-2), a critical cytokine for T-cell growth and activation. This compound has been observed to increase IL-2 production in activated lymphocytes.

Effects on Macrophages:

-

Cytokine Modulation: this compound influences the production of key inflammatory mediators by macrophages. It has been reported to augment the production of Interleukin-1 (IL-1) and Leukotriene B4 (LTB4), while concurrently decreasing the secretion of Prostaglandin E2 (PGE2). This differential regulation of inflammatory molecules suggests a complex role in modulating the inflammatory environment.

The culmination of these effects points towards this compound as an agent capable of orchestrating a more robust and directed immune response, a characteristic that has led to investigations into its potential therapeutic applications, including in the context of HIV infection.[1]

Discovery and Synthesis of this compound

The lack of a definitive chemical structure precludes a detailed description of its synthesis. General synthetic routes for piperidine derivatives are well-established in medicinal chemistry; however, without the specific molecular architecture of this compound, any proposed synthesis would be purely speculative.

Quantitative Data

Due to the absence of the specific chemical structure and limited publicly available data, a comprehensive table of quantitative data (e.g., IC50, EC50, binding affinities) for this compound could not be compiled.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are unavailable, the following section outlines a general methodology for a key biological assay used to characterize its immunomodulatory activity.

Lymphocyte Proliferation Assay (General Protocol)

This assay is fundamental in assessing the effect of compounds like this compound on T-cell activation.

Objective: To determine the in vitro effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a mitogen.

Methodology:

-

Isolation of PBMCs:

-

Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin).

-

The blood is diluted with a balanced salt solution.

-

The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifugation is performed to separate the blood components, with PBMCs forming a distinct layer at the interface.

-

The PBMC layer is carefully collected, washed, and resuspended in a suitable cell culture medium.

-

-

Cell Culture and Stimulation:

-

PBMCs are seeded in a 96-well microtiter plate at a predetermined cell density.

-

This compound is added to the wells at various concentrations. Control wells receive vehicle only.

-

A mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) is added to the appropriate wells to stimulate T-cell proliferation. Unstimulated control wells are also included.

-

The plates are incubated for a period of 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Measurement of Proliferation:

-

A common method to quantify cell proliferation is the incorporation of a labeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells.

-

[3H]-thymidine is added to the cultures for the final 18-24 hours of incubation.

-

The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

An increase in counts per minute (CPM) in the this compound-treated, mitogen-stimulated wells compared to the mitogen-stimulated control wells indicates an enhancement of lymphocyte proliferation.

-

Signaling Pathways and Experimental Workflows

Without the specific molecular target(s) of this compound being identified, a detailed signaling pathway diagram cannot be constructed. However, a generalized workflow for assessing its immunomodulatory activity can be visualized.

Caption: A generalized workflow for evaluating the immunomodulatory properties of this compound.

Conclusion

This compound is an intriguing synthetic immunomodulator with demonstrable effects on key immune cell populations. Its ability to enhance T-cell proliferation and modulate macrophage cytokine production highlights its potential as a therapeutic agent for conditions involving a compromised or dysregulated immune system. However, a significant gap in the publicly available information is the definitive chemical structure of this compound. The elucidation and disclosure of its precise molecular identity are critical next steps to enable more targeted research into its synthesis, mechanism of action, and full therapeutic potential. This would allow for the generation of crucial quantitative data and the design of more specific experimental protocols, ultimately paving the way for its potential clinical application.

References

In Vitro Effects of LF 1695 on Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on T-lymphocytes and macrophages in vitro. This technical guide provides a comprehensive overview of the documented in vitro effects of this compound on lymphocytes, with a focus on its impact on proliferation and cytokine production. The information presented herein is compiled from published scientific literature to support further research and drug development efforts.

Core In Vitro Effects on Lymphocytes

This compound has been shown to exert several key effects on lymphocytes in vitro, primarily related to the enhancement of cellular activation and response.

-

T-Cell Differentiation: this compound induces the differentiation of bone marrow precursor cells into T-cells, characterized by the acquisition of CD3, CD4, and/or CD8 surface markers.[1]

-

Enhanced Proliferative Responses: The compound significantly increases lymphocyte proliferation in response to a variety of stimuli, including:

-

Increased Interleukin-2 (IL-2) Production: In Concanavalin A (Con A)-activated T-lymphocytes, this compound has been observed to increase the production of IL-2, a critical cytokine for T-cell proliferation and activation.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effective concentrations of this compound in specific in vitro lymphocyte assays.

Table 1: Optimal Concentration of this compound for Antigen-Specific Lymphocyte Proliferation

| Antigen | Cell Type | Optimal this compound Concentration | Reference |

| Purified Protein Derivative (PPD) | Human Peripheral Blood Lymphocytes (PBL) | 0.5 µg/mL | [2] |

Table 2: Effective Concentration of this compound in Allogeneic Mixed Lymphocyte Reaction (MLR)

| Assay Type | Cell Type | Effective this compound Concentration | Reference |

| Bilateral Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes (PBL) | 0.2 µg/mL | [2] |

Experimental Protocols

While the precise, detailed protocols from the original studies on this compound are not publicly available, this section provides representative, standard methodologies for the key experiments cited.

Lymphocyte Proliferation Assay (³H-Thymidine Incorporation Method)

This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, ³H-thymidine, into the DNA of dividing cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Assay Setup:

-

Plate the PBMCs in a 96-well microtiter plate at a density of 1 x 10⁵ cells per well.

-

Add the desired stimulus (e.g., PPD for antigen-specific proliferation or allogeneic cells for MLR).

-

Add varying concentrations of this compound to the appropriate wells. Include control wells with cells and stimulus only, and cells alone.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 to 6 days.

-

³H-Thymidine Pulse: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Interleukin-2 (IL-2) Production Assay (ELISA Method)

This assay quantifies the amount of IL-2 secreted by lymphocytes into the culture supernatant.

Methodology:

-

Cell Stimulation:

-

Isolate and culture lymphocytes as described in the proliferation assay.

-

Stimulate the cells with a mitogen (e.g., Concanavalin A) in the presence or absence of this compound.

-

Incubate the cells for 24-48 hours to allow for cytokine secretion.

-

-

Supernatant Collection: Centrifuge the culture plate and carefully collect the supernatant from each well.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for human IL-2.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.

-

Visualizations: Experimental Workflows

As specific signaling pathway information for this compound is not available, the following diagrams illustrate the general workflows for the described experimental protocols.

Caption: Workflow for a ³H-Thymidine-based lymphocyte proliferation assay.

Caption: General workflow for an Interleukin-2 (IL-2) ELISA.

Discussion and Future Directions

The available in vitro data clearly indicate that this compound is a potent immunomodulatory agent that enhances lymphocyte responses. The increased proliferation and IL-2 production suggest that this compound may act on early events in T-cell activation. However, a significant gap in the current understanding of this compound is the lack of information regarding the specific intracellular signaling pathways it modulates.

Future research should focus on elucidating the molecular mechanism of action of this compound. Investigating its effects on key signaling molecules in T-cell activation, such as protein kinases (e.g., Lck, ZAP-70), transcription factors (e.g., NF-κB, AP-1, NFAT), and calcium signaling pathways, would provide crucial insights. Understanding these mechanisms will be essential for the further development and potential therapeutic application of this compound.

References

In Vitro Effects of LF 1695 on Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on T-lymphocytes and macrophages in vitro. This technical guide provides a comprehensive overview of the documented in vitro effects of this compound on lymphocytes, with a focus on its impact on proliferation and cytokine production. The information presented herein is compiled from published scientific literature to support further research and drug development efforts.

Core In Vitro Effects on Lymphocytes

This compound has been shown to exert several key effects on lymphocytes in vitro, primarily related to the enhancement of cellular activation and response.

-

T-Cell Differentiation: this compound induces the differentiation of bone marrow precursor cells into T-cells, characterized by the acquisition of CD3, CD4, and/or CD8 surface markers.[1]

-

Enhanced Proliferative Responses: The compound significantly increases lymphocyte proliferation in response to a variety of stimuli, including:

-

Increased Interleukin-2 (IL-2) Production: In Concanavalin A (Con A)-activated T-lymphocytes, this compound has been observed to increase the production of IL-2, a critical cytokine for T-cell proliferation and activation.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effective concentrations of this compound in specific in vitro lymphocyte assays.

Table 1: Optimal Concentration of this compound for Antigen-Specific Lymphocyte Proliferation

| Antigen | Cell Type | Optimal this compound Concentration | Reference |

| Purified Protein Derivative (PPD) | Human Peripheral Blood Lymphocytes (PBL) | 0.5 µg/mL | [2] |

Table 2: Effective Concentration of this compound in Allogeneic Mixed Lymphocyte Reaction (MLR)

| Assay Type | Cell Type | Effective this compound Concentration | Reference |

| Bilateral Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes (PBL) | 0.2 µg/mL | [2] |

Experimental Protocols

While the precise, detailed protocols from the original studies on this compound are not publicly available, this section provides representative, standard methodologies for the key experiments cited.

Lymphocyte Proliferation Assay (³H-Thymidine Incorporation Method)

This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, ³H-thymidine, into the DNA of dividing cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Assay Setup:

-

Plate the PBMCs in a 96-well microtiter plate at a density of 1 x 10⁵ cells per well.

-

Add the desired stimulus (e.g., PPD for antigen-specific proliferation or allogeneic cells for MLR).

-

Add varying concentrations of this compound to the appropriate wells. Include control wells with cells and stimulus only, and cells alone.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 to 6 days.

-

³H-Thymidine Pulse: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Interleukin-2 (IL-2) Production Assay (ELISA Method)

This assay quantifies the amount of IL-2 secreted by lymphocytes into the culture supernatant.

Methodology:

-

Cell Stimulation:

-

Isolate and culture lymphocytes as described in the proliferation assay.

-

Stimulate the cells with a mitogen (e.g., Concanavalin A) in the presence or absence of this compound.

-

Incubate the cells for 24-48 hours to allow for cytokine secretion.

-

-

Supernatant Collection: Centrifuge the culture plate and carefully collect the supernatant from each well.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for human IL-2.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.

-

Visualizations: Experimental Workflows

As specific signaling pathway information for this compound is not available, the following diagrams illustrate the general workflows for the described experimental protocols.

Caption: Workflow for a ³H-Thymidine-based lymphocyte proliferation assay.

Caption: General workflow for an Interleukin-2 (IL-2) ELISA.

Discussion and Future Directions

The available in vitro data clearly indicate that this compound is a potent immunomodulatory agent that enhances lymphocyte responses. The increased proliferation and IL-2 production suggest that this compound may act on early events in T-cell activation. However, a significant gap in the current understanding of this compound is the lack of information regarding the specific intracellular signaling pathways it modulates.

Future research should focus on elucidating the molecular mechanism of action of this compound. Investigating its effects on key signaling molecules in T-cell activation, such as protein kinases (e.g., Lck, ZAP-70), transcription factors (e.g., NF-κB, AP-1, NFAT), and calcium signaling pathways, would provide crucial insights. Understanding these mechanisms will be essential for the further development and potential therapeutic application of this compound.

References

LF 1695: A Synthetic Immunomodulator's Impact on Cytokine Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on key cells of the immune system, particularly T-lymphocytes and macrophages. Early research into this compound has highlighted its ability to influence cellular differentiation, proliferation, and, notably, the production of cytokines, the signaling molecules that orchestrate immune responses. This technical guide provides a comprehensive overview of the cytokine production profile associated with this compound, detailing its impact on macrophages and T-lymphocytes. The document summarizes available data, outlines relevant experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the stimulation of T-lymphocytes and macrophages. It has been shown to induce the differentiation of bone marrow precursor cells into T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 markers. Furthermore, this compound enhances lymphocyte proliferative responses to various stimuli, including mitogens and antigens. A key aspect of its mechanism involves the potentiation of cytokine production by both macrophages and activated T-cells, suggesting a role in amplifying immune responses.

Data Presentation: Cytokine Production Profile

The following tables summarize the observed effects of this compound on cytokine production by macrophages and T-lymphocytes based on available in vitro studies. It is important to note that specific quantitative data from peer-reviewed, full-text articles was not available in the public domain at the time of this review. The data presented is, therefore, a qualitative representation based on descriptions from available research abstracts.

Table 1: Effect of this compound on Macrophage Cytokine Production

| Cytokine | Observed Effect | Cell Type |

| Interleukin-1 (IL-1) | Augmented Production | Macrophages |

Table 2: Effect of this compound on T-Lymphocyte Cytokine Production

| Cytokine | Observed Effect | Cell Type | Condition |

| Interleukin-2 (IL-2) | Increased Production | T-Lymphocytes | Concanavalin A (Con A)-activated |

| Interleukin-2 (IL-2) | No Significant Effect | T-Lymphocytes | Resting |

Experimental Protocols

The following are representative experimental protocols for assessing the effect of a compound like this compound on cytokine production. These are generalized methods based on standard immunological assays, as detailed protocols specific to this compound were not available in the reviewed literature.

Macrophage Stimulation and IL-1 Quantification

This protocol describes the in vitro stimulation of macrophages to assess the production of Interleukin-1.

a. Cell Culture and Stimulation:

-

Isolate primary macrophages from a relevant biological source (e.g., murine peritoneal cavity or human peripheral blood monocytes).

-

Culture the macrophages in appropriate media and seed them in multi-well plates.

-

Introduce this compound at varying concentrations to the cell cultures. Include a vehicle control (media without this compound).

-

Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for cellular response and cytokine secretion.

b. Quantification of IL-1:

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the species of macrophages used.

-

Alternatively, perform a bioassay, such as a murine thymocyte proliferation assay, where the proliferation of thymocytes is dependent on the concentration of IL-1.

T-Lymphocyte Activation and IL-2 Quantification

This protocol outlines the steps to measure Interleukin-2 production from T-lymphocytes following activation.

a. T-Lymphocyte Isolation and Activation:

-

Isolate T-lymphocytes from a source such as human peripheral blood mononuclear cells (PBMCs) or splenocytes.

-

Culture the T-lymphocytes in appropriate media.

-

For activated T-cells, add a mitogen like Concanavalin A (Con A) to the culture. For resting T-cells, omit the mitogen.

-

Add this compound at various concentrations to both activated and resting T-cell cultures. Include appropriate controls.

-

Incubate the cells for a specified duration (e.g., 48-72 hours).

b. Quantification of IL-2:

-

Harvest the cell culture supernatants.

-

Measure the concentration of IL-2 using a specific ELISA kit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.

Caption: this compound stimulation of macrophages leading to increased IL-1 production.

Caption: Differential effect of this compound on resting vs. activated T-lymphocytes.

Caption: Generalized experimental workflow for assessing cytokine production.

Conclusion

This compound demonstrates clear immunomodulatory properties through its action on macrophages and T-lymphocytes, leading to an increase in the production of key pro-inflammatory cytokines such as IL-1 and IL-2. This activity underscores its potential as a therapeutic agent for conditions requiring an enhanced immune response. Further research, including detailed dose-response studies and broader cytokine profiling using modern multiplex assay technologies, is warranted to fully elucidate the therapeutic window and complete immunological signature of this compound. The experimental frameworks provided herein offer a starting point for such future investigations.

LF 1695: A Synthetic Immunomodulator's Impact on Cytokine Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on key cells of the immune system, particularly T-lymphocytes and macrophages. Early research into this compound has highlighted its ability to influence cellular differentiation, proliferation, and, notably, the production of cytokines, the signaling molecules that orchestrate immune responses. This technical guide provides a comprehensive overview of the cytokine production profile associated with this compound, detailing its impact on macrophages and T-lymphocytes. The document summarizes available data, outlines relevant experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the stimulation of T-lymphocytes and macrophages. It has been shown to induce the differentiation of bone marrow precursor cells into T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 markers. Furthermore, this compound enhances lymphocyte proliferative responses to various stimuli, including mitogens and antigens. A key aspect of its mechanism involves the potentiation of cytokine production by both macrophages and activated T-cells, suggesting a role in amplifying immune responses.

Data Presentation: Cytokine Production Profile

The following tables summarize the observed effects of this compound on cytokine production by macrophages and T-lymphocytes based on available in vitro studies. It is important to note that specific quantitative data from peer-reviewed, full-text articles was not available in the public domain at the time of this review. The data presented is, therefore, a qualitative representation based on descriptions from available research abstracts.

Table 1: Effect of this compound on Macrophage Cytokine Production

| Cytokine | Observed Effect | Cell Type |

| Interleukin-1 (IL-1) | Augmented Production | Macrophages |

Table 2: Effect of this compound on T-Lymphocyte Cytokine Production

| Cytokine | Observed Effect | Cell Type | Condition |

| Interleukin-2 (IL-2) | Increased Production | T-Lymphocytes | Concanavalin A (Con A)-activated |

| Interleukin-2 (IL-2) | No Significant Effect | T-Lymphocytes | Resting |

Experimental Protocols

The following are representative experimental protocols for assessing the effect of a compound like this compound on cytokine production. These are generalized methods based on standard immunological assays, as detailed protocols specific to this compound were not available in the reviewed literature.

Macrophage Stimulation and IL-1 Quantification

This protocol describes the in vitro stimulation of macrophages to assess the production of Interleukin-1.

a. Cell Culture and Stimulation:

-

Isolate primary macrophages from a relevant biological source (e.g., murine peritoneal cavity or human peripheral blood monocytes).

-

Culture the macrophages in appropriate media and seed them in multi-well plates.

-

Introduce this compound at varying concentrations to the cell cultures. Include a vehicle control (media without this compound).

-

Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for cellular response and cytokine secretion.

b. Quantification of IL-1:

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the species of macrophages used.

-

Alternatively, perform a bioassay, such as a murine thymocyte proliferation assay, where the proliferation of thymocytes is dependent on the concentration of IL-1.

T-Lymphocyte Activation and IL-2 Quantification

This protocol outlines the steps to measure Interleukin-2 production from T-lymphocytes following activation.

a. T-Lymphocyte Isolation and Activation:

-

Isolate T-lymphocytes from a source such as human peripheral blood mononuclear cells (PBMCs) or splenocytes.

-

Culture the T-lymphocytes in appropriate media.

-

For activated T-cells, add a mitogen like Concanavalin A (Con A) to the culture. For resting T-cells, omit the mitogen.

-

Add this compound at various concentrations to both activated and resting T-cell cultures. Include appropriate controls.

-

Incubate the cells for a specified duration (e.g., 48-72 hours).

b. Quantification of IL-2:

-

Harvest the cell culture supernatants.

-

Measure the concentration of IL-2 using a specific ELISA kit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.

Caption: this compound stimulation of macrophages leading to increased IL-1 production.

Caption: Differential effect of this compound on resting vs. activated T-lymphocytes.

Caption: Generalized experimental workflow for assessing cytokine production.

Conclusion

This compound demonstrates clear immunomodulatory properties through its action on macrophages and T-lymphocytes, leading to an increase in the production of key pro-inflammatory cytokines such as IL-1 and IL-2. This activity underscores its potential as a therapeutic agent for conditions requiring an enhanced immune response. Further research, including detailed dose-response studies and broader cytokine profiling using modern multiplex assay technologies, is warranted to fully elucidate the therapeutic window and complete immunological signature of this compound. The experimental frameworks provided herein offer a starting point for such future investigations.

Early Investigations of the Immunomodulator LF 1695 in HIV: A Technical Overview

Introduction

In the early era of the HIV/AIDS pandemic, before the advent of highly active antiretroviral therapy (HAART), research efforts were intensely focused on understanding the profound immune dysregulation caused by the virus and exploring strategies to bolster the compromised immune system. One such avenue of investigation was the use of immunomodulatory agents. LF 1695, a synthetic piperidine derivative with a low molecular weight, emerged as a candidate for immunotherapy in patients with Acquired Immunodeficiency Syndrome (AIDS) and AIDS-Related Complex (ARC). Early research suggested that this compound could exert beneficial effects on key cells of the immune system, namely T-lymphocytes and macrophages, which are central to the pathogenesis of HIV infection.

Preclinical Investigations: In Vitro Effects of this compound

Initial studies on this compound focused on its in vitro effects on immune cells, revealing a range of immunomodulatory activities. These findings provided the scientific rationale for its subsequent clinical investigation in HIV-infected individuals.

Data Presentation: Qualitative Summary of In Vitro Effects

The following table summarizes the observed in vitro effects of this compound on T-lymphocytes and macrophages as described in early scientific literature.

| Cell Type | Observed Effect of this compound | Reference |

| T-Lymphocytes | Induced differentiation of bone marrow precursor cells into CD3+, CD4+, and/or CD8+ T-cells. | |

| Increased proliferative responses to mitogens, antigens, and allogeneic cells. | ||

| Increased Interleukin-2 (IL-2) production in Concanavalin A-activated lymphocytes. | ||

| Macrophages | Augmented Interleukin-1 (IL-1) production. | |

| Augmented Leukotriene B4 (LTB4) synthesis. | ||

| Decreased Prostaglandin E2 (PGE2) secretion. |

Experimental Protocols

Detailed experimental protocols from these early in vitro studies are not available in the reviewed literature. However, a general methodology for assessing the in vitro effects of an immunomodulator on HIV-infected cells can be outlined.

Hypothetical In Vitro Experimental Workflow for this compound and HIV:

This generalized workflow illustrates the typical steps that would be undertaken to evaluate a novel immunomodulatory compound like this compound for its potential utility in HIV infection.

Early Investigations of the Immunomodulator LF 1695 in HIV: A Technical Overview

Introduction

In the early era of the HIV/AIDS pandemic, before the advent of highly active antiretroviral therapy (HAART), research efforts were intensely focused on understanding the profound immune dysregulation caused by the virus and exploring strategies to bolster the compromised immune system. One such avenue of investigation was the use of immunomodulatory agents. LF 1695, a synthetic piperidine derivative with a low molecular weight, emerged as a candidate for immunotherapy in patients with Acquired Immunodeficiency Syndrome (AIDS) and AIDS-Related Complex (ARC). Early research suggested that this compound could exert beneficial effects on key cells of the immune system, namely T-lymphocytes and macrophages, which are central to the pathogenesis of HIV infection.

Preclinical Investigations: In Vitro Effects of this compound

Initial studies on this compound focused on its in vitro effects on immune cells, revealing a range of immunomodulatory activities. These findings provided the scientific rationale for its subsequent clinical investigation in HIV-infected individuals.

Data Presentation: Qualitative Summary of In Vitro Effects

The following table summarizes the observed in vitro effects of this compound on T-lymphocytes and macrophages as described in early scientific literature.

| Cell Type | Observed Effect of this compound | Reference |

| T-Lymphocytes | Induced differentiation of bone marrow precursor cells into CD3+, CD4+, and/or CD8+ T-cells. | |

| Increased proliferative responses to mitogens, antigens, and allogeneic cells. | ||

| Increased Interleukin-2 (IL-2) production in Concanavalin A-activated lymphocytes. | ||

| Macrophages | Augmented Interleukin-1 (IL-1) production. | |

| Augmented Leukotriene B4 (LTB4) synthesis. | ||

| Decreased Prostaglandin E2 (PGE2) secretion. |

Experimental Protocols

Detailed experimental protocols from these early in vitro studies are not available in the reviewed literature. However, a general methodology for assessing the in vitro effects of an immunomodulator on HIV-infected cells can be outlined.

Hypothetical In Vitro Experimental Workflow for this compound and HIV:

This generalized workflow illustrates the typical steps that would be undertaken to evaluate a novel immunomodulatory compound like this compound for its potential utility in HIV infection.

Unraveling LF 1695: An Immunomodulator Shrouded in Limited Public Data

Despite concerted efforts to compile a comprehensive technical guide on the molecular structure and properties of LF 1695, publicly accessible scientific and chemical databases lack the specific structural information necessary for a detailed analysis. This compound is identified in literature as a synthetic, low molecular weight immunomodulator belonging to the piperidine class of organic compounds. However, its precise chemical structure, including its IUPAC name, chemical formula, and CAS number, remains elusive in the public domain. This suggests that this compound may be a designation used for a compound in early-stage research or development, with detailed information not yet widely disclosed.

While a complete molecular profile cannot be constructed, existing research provides insights into the biological activities and immunological effects of this compound. This report summarizes the available information on its properties and mechanism of action.

Biological and Immunomodulatory Properties

This compound has been shown to exert its effects on key cells of the immune system, particularly T-lymphocytes and macrophages.[1] The compound has been demonstrated to induce the differentiation of T-cell precursors from bone marrow, leading to the expression of crucial cell surface markers such as CD3, CD4, and/or CD8. Furthermore, this compound enhances the proliferative responses of lymphocytes to mitogens, antigens, and in allogeneic cell interactions.[1]

One of the key mechanisms of action for this compound appears to be the potentiation of interleukin production. Specifically, it has been shown to increase the production of Interleukin-1 (IL-1) by macrophages and Interleukin-2 (IL-2) by activated T-lymphocytes.[1] This enhancement of cytokine production likely underlies many of its observed immunomodulatory effects.

In studies involving macrophages, this compound has been observed to augment the synthesis of leukotriene B4 (LTB4) while decreasing the secretion of prostaglandin E2 (PGE2).[1] These activities suggest a role in modulating inflammatory responses. The potential therapeutic applications of this compound have been explored in the context of HIV infection, with clinical trials in AIDS and ARC patients having been initiated.[1]

Signaling Pathways and Experimental Workflows

Due to the absence of a defined molecular structure for this compound, the creation of detailed signaling pathway diagrams at the molecular level is not feasible. However, based on its observed biological effects, a conceptual workflow of its immunomodulatory action can be proposed.

Conceptual workflow of this compound's immunomodulatory effects.

Experimental Protocols

The available literature abstracts do not provide detailed experimental protocols. To obtain specific methodologies, access to the full-text articles would be required. The abstracts reference standard immunological assays such as:

-

Mixed Lymphocyte Reaction (MLR): To assess the proliferative response of lymphocytes to allogeneic cells.

-

Graft-versus-Host Reaction (GvHR): To evaluate the in vivo effects on T-cell-mediated immune responses.

-

Lymphocyte Proliferation Assays: Using mitogens (like Concanavalin A) or antigens to measure the proliferative capacity of T-cells.

-

Cytokine Production Assays: To quantify the levels of interleukins (IL-1, IL-2) and other signaling molecules produced by immune cells.

Conclusion

This compound is an intriguing immunomodulatory agent with demonstrated effects on T-cell and macrophage function. However, the lack of a publicly available, defined molecular structure significantly hinders a comprehensive understanding of its chemical properties, structure-activity relationships, and precise mechanism of action. The information presented here is based on the limited available data from scientific abstracts. A complete and in-depth technical guide as requested by researchers, scientists, and drug development professionals would necessitate the disclosure of the specific chemical identity of this compound. Without this fundamental information, further computational analysis, synthesis planning, and detailed mechanistic studies remain speculative.

References

Unraveling LF 1695: An Immunomodulator Shrouded in Limited Public Data

Despite concerted efforts to compile a comprehensive technical guide on the molecular structure and properties of LF 1695, publicly accessible scientific and chemical databases lack the specific structural information necessary for a detailed analysis. This compound is identified in literature as a synthetic, low molecular weight immunomodulator belonging to the piperidine class of organic compounds. However, its precise chemical structure, including its IUPAC name, chemical formula, and CAS number, remains elusive in the public domain. This suggests that this compound may be a designation used for a compound in early-stage research or development, with detailed information not yet widely disclosed.

While a complete molecular profile cannot be constructed, existing research provides insights into the biological activities and immunological effects of this compound. This report summarizes the available information on its properties and mechanism of action.

Biological and Immunomodulatory Properties

This compound has been shown to exert its effects on key cells of the immune system, particularly T-lymphocytes and macrophages.[1] The compound has been demonstrated to induce the differentiation of T-cell precursors from bone marrow, leading to the expression of crucial cell surface markers such as CD3, CD4, and/or CD8. Furthermore, this compound enhances the proliferative responses of lymphocytes to mitogens, antigens, and in allogeneic cell interactions.[1]

One of the key mechanisms of action for this compound appears to be the potentiation of interleukin production. Specifically, it has been shown to increase the production of Interleukin-1 (IL-1) by macrophages and Interleukin-2 (IL-2) by activated T-lymphocytes.[1] This enhancement of cytokine production likely underlies many of its observed immunomodulatory effects.

In studies involving macrophages, this compound has been observed to augment the synthesis of leukotriene B4 (LTB4) while decreasing the secretion of prostaglandin E2 (PGE2).[1] These activities suggest a role in modulating inflammatory responses. The potential therapeutic applications of this compound have been explored in the context of HIV infection, with clinical trials in AIDS and ARC patients having been initiated.[1]

Signaling Pathways and Experimental Workflows

Due to the absence of a defined molecular structure for this compound, the creation of detailed signaling pathway diagrams at the molecular level is not feasible. However, based on its observed biological effects, a conceptual workflow of its immunomodulatory action can be proposed.

Conceptual workflow of this compound's immunomodulatory effects.

Experimental Protocols

The available literature abstracts do not provide detailed experimental protocols. To obtain specific methodologies, access to the full-text articles would be required. The abstracts reference standard immunological assays such as:

-

Mixed Lymphocyte Reaction (MLR): To assess the proliferative response of lymphocytes to allogeneic cells.

-

Graft-versus-Host Reaction (GvHR): To evaluate the in vivo effects on T-cell-mediated immune responses.

-

Lymphocyte Proliferation Assays: Using mitogens (like Concanavalin A) or antigens to measure the proliferative capacity of T-cells.

-

Cytokine Production Assays: To quantify the levels of interleukins (IL-1, IL-2) and other signaling molecules produced by immune cells.

Conclusion

This compound is an intriguing immunomodulatory agent with demonstrated effects on T-cell and macrophage function. However, the lack of a publicly available, defined molecular structure significantly hinders a comprehensive understanding of its chemical properties, structure-activity relationships, and precise mechanism of action. The information presented here is based on the limited available data from scientific abstracts. A complete and in-depth technical guide as requested by researchers, scientists, and drug development professionals would necessitate the disclosure of the specific chemical identity of this compound. Without this fundamental information, further computational analysis, synthesis planning, and detailed mechanistic studies remain speculative.

References

The Immunomodulatory Landscape of LF 1695: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

LF 1695 is an immunomodulatory agent that has shown potential in modulating cellular immune responses.[1][2] Its primary activities center on the activation and differentiation of T-lymphocytes and macrophages, leading to a cascade of downstream immunological effects.[1] This document details the known pharmacodynamic properties of this compound, summarizes quantitative data from preclinical studies, and outlines the experimental methodologies employed in these investigations. A proposed mechanism of action is also presented, supported by visualizations of the potential signaling pathways involved.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its influence on T-cell and macrophage function, ultimately leading to an enhanced immune response.

Effects on T-Lymphocytes

This compound has been shown to exert significant effects on T-lymphocyte populations:

-

T-Cell Differentiation: It induces the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers.[1]

-

Lymphocyte Proliferation: this compound enhances the proliferative responses of lymphocytes to mitogens, antigens, and allogeneic cells.[1][2]

-

Interleukin-2 (IL-2) Production: In Concanavalin A-activated lymphocytes, this compound increases the production of IL-2, a critical cytokine for T-cell proliferation and activation.[1]

Effects on Macrophages

This compound also modulates the activity of macrophages, key cells of the innate immune system:

-

Cytokine and Mediator Production: When added to macrophages, this compound augments the production of pro-inflammatory mediators such as Interleukin-1 (IL-1) and Leukotriene B4 (LTB4).[1] Conversely, it has been observed to decrease the secretion of Prostaglandin E2 (PGE2), a known immunosuppressive molecule.[1]

In Vivo Immunomodulatory Effects

In vivo studies in animal models have demonstrated the potential of this compound to enhance immune responses in various contexts:

-

Hematological Reconstitution: The compound has been shown to accelerate the hematological reconstitution in animals following bone marrow alteration induced by irradiation or chemotherapy.[1]

-

Graft-versus-Host Reaction (GvHR): In a murine model of GvHR, this compound demonstrated a dose-dependent effect. Low doses administered intraperitoneally or via drinking water enhanced the GvHR, while high doses resulted in a decrease in its intensity.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data available from preclinical studies on this compound.

| In Vitro Study | Cell Type | Assay | Parameter | Value | Reference |

| Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | PPD Stimulation | Optimal this compound Concentration | 0.5 µg/mL | [2] |

| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | Allogeneic Stimulation | Effective this compound Concentration | 0.2 µg/mL | [2] |

| In Vivo Study (Murine GvHR Model) | Administration Route | Dosage | Effect on GvHR (Splenic Index) | Reference |

| Intraperitoneal | 2.5 mg/kg/day | Increase (1.71) | [2] | |

| Intraperitoneal | 5 mg/kg/day | Increase (1.80) | [2] | |

| Drinking Water | 4 mg/kg/day | Increase (1.82) | [2] | |

| Drinking Water | 10 mg/kg/day | Decrease (1.10) | [2] | |

| Drinking Water | 100 mg/kg/day | Decrease (1.37) | [2] |

Pharmacokinetics

Detailed information regarding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and clearance rates, is not currently available in publicly accessible literature. Further studies are required to elucidate these crucial parameters.

Proposed Mechanism of Action

The primary mechanism of action of this compound is believed to be the enhancement of interleukin production, particularly by macrophages.[1] This initial stimulus then triggers a cascade of T-lymphocyte activation and differentiation. The precise molecular targets and signaling pathways have not been fully elucidated, but a plausible model can be proposed based on its observed effects.

This compound likely interacts with receptors on macrophages, leading to the activation of intracellular signaling pathways that control the transcription of pro-inflammatory cytokines like IL-1. This, in turn, can contribute to the activation of T-helper cells. The subsequent increase in IL-2 production from activated T-cells further drives the proliferation and differentiation of cytotoxic T-lymphocytes and other immune effector cells.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not available in the public domain. However, the methodologies can be summarized based on the descriptions provided in the publications.

In Vitro Lymphocyte Proliferation Assays

-

Objective: To assess the effect of this compound on the proliferation of lymphocytes in response to a specific antigen (PPD) or allogeneic stimulation.

-

Methodology:

-

Isolation of human peripheral blood lymphocytes (PBLs).

-

Culture of PBLs in the presence of a stimulant (PPD for antigenic response, or cells from a different donor for allogeneic response).

-

Addition of varying concentrations of this compound to the cell cultures.

-

Incubation for a defined period (e.g., 5-6 days).

-

Assessment of cell proliferation by measuring the incorporation of tritiated thymidine ([³H]-thymidine) into the DNA of dividing cells. Increased [³H]-thymidine uptake indicates enhanced proliferation.

-

Caption: Workflow for in vitro lymphocyte proliferation assay.

In Vivo Graft-versus-Host Reaction (GvHR) Model

-

Objective: To evaluate the in vivo effect of this compound on a T-cell-mediated immune response.

-

Methodology:

-

Lethal irradiation of recipient mice (e.g., CBA, H-2k).

-

Injection of spleen cells from a different mouse strain (e.g., C57BL/6, H-2b) to induce GvHR.

-

Treatment of a cohort of recipient mice with this compound at various doses and routes of administration (intraperitoneal or drinking water).

-

A control group receives no this compound.

-

After a specified period, the severity of GvHR is assessed by measuring the spleen weight relative to the total body weight (splenic index). An increased splenic index indicates a more severe GvHR.

-

Conclusion

This compound is a promising immunomodulatory agent with demonstrated activity on T-lymphocytes and macrophages. The available data strongly suggest its potential to enhance cellular immune responses, which may be beneficial in various clinical settings, including immunocompromised states and as an adjunct to cancer therapy or vaccines. However, a significant knowledge gap exists regarding its pharmacokinetic profile. Future research should focus on comprehensive ADME studies to understand its in vivo behavior and to establish a clear dose-response relationship in humans. Elucidation of the precise molecular targets and signaling pathways will further aid in the rational design of clinical trials and the development of this compound as a therapeutic agent.

References

The Immunomodulatory Landscape of LF 1695: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

LF 1695 is an immunomodulatory agent that has shown potential in modulating cellular immune responses.[1][2] Its primary activities center on the activation and differentiation of T-lymphocytes and macrophages, leading to a cascade of downstream immunological effects.[1] This document details the known pharmacodynamic properties of this compound, summarizes quantitative data from preclinical studies, and outlines the experimental methodologies employed in these investigations. A proposed mechanism of action is also presented, supported by visualizations of the potential signaling pathways involved.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its influence on T-cell and macrophage function, ultimately leading to an enhanced immune response.

Effects on T-Lymphocytes

This compound has been shown to exert significant effects on T-lymphocyte populations:

-

T-Cell Differentiation: It induces the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers.[1]

-

Lymphocyte Proliferation: this compound enhances the proliferative responses of lymphocytes to mitogens, antigens, and allogeneic cells.[1][2]

-

Interleukin-2 (IL-2) Production: In Concanavalin A-activated lymphocytes, this compound increases the production of IL-2, a critical cytokine for T-cell proliferation and activation.[1]

Effects on Macrophages

This compound also modulates the activity of macrophages, key cells of the innate immune system:

-

Cytokine and Mediator Production: When added to macrophages, this compound augments the production of pro-inflammatory mediators such as Interleukin-1 (IL-1) and Leukotriene B4 (LTB4).[1] Conversely, it has been observed to decrease the secretion of Prostaglandin E2 (PGE2), a known immunosuppressive molecule.[1]

In Vivo Immunomodulatory Effects

In vivo studies in animal models have demonstrated the potential of this compound to enhance immune responses in various contexts:

-

Hematological Reconstitution: The compound has been shown to accelerate the hematological reconstitution in animals following bone marrow alteration induced by irradiation or chemotherapy.[1]

-

Graft-versus-Host Reaction (GvHR): In a murine model of GvHR, this compound demonstrated a dose-dependent effect. Low doses administered intraperitoneally or via drinking water enhanced the GvHR, while high doses resulted in a decrease in its intensity.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data available from preclinical studies on this compound.

| In Vitro Study | Cell Type | Assay | Parameter | Value | Reference |

| Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | PPD Stimulation | Optimal this compound Concentration | 0.5 µg/mL | [2] |

| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | Allogeneic Stimulation | Effective this compound Concentration | 0.2 µg/mL | [2] |

| In Vivo Study (Murine GvHR Model) | Administration Route | Dosage | Effect on GvHR (Splenic Index) | Reference |

| Intraperitoneal | 2.5 mg/kg/day | Increase (1.71) | [2] | |

| Intraperitoneal | 5 mg/kg/day | Increase (1.80) | [2] | |

| Drinking Water | 4 mg/kg/day | Increase (1.82) | [2] | |

| Drinking Water | 10 mg/kg/day | Decrease (1.10) | [2] | |

| Drinking Water | 100 mg/kg/day | Decrease (1.37) | [2] |

Pharmacokinetics

Detailed information regarding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and clearance rates, is not currently available in publicly accessible literature. Further studies are required to elucidate these crucial parameters.

Proposed Mechanism of Action

The primary mechanism of action of this compound is believed to be the enhancement of interleukin production, particularly by macrophages.[1] This initial stimulus then triggers a cascade of T-lymphocyte activation and differentiation. The precise molecular targets and signaling pathways have not been fully elucidated, but a plausible model can be proposed based on its observed effects.

This compound likely interacts with receptors on macrophages, leading to the activation of intracellular signaling pathways that control the transcription of pro-inflammatory cytokines like IL-1. This, in turn, can contribute to the activation of T-helper cells. The subsequent increase in IL-2 production from activated T-cells further drives the proliferation and differentiation of cytotoxic T-lymphocytes and other immune effector cells.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not available in the public domain. However, the methodologies can be summarized based on the descriptions provided in the publications.

In Vitro Lymphocyte Proliferation Assays

-

Objective: To assess the effect of this compound on the proliferation of lymphocytes in response to a specific antigen (PPD) or allogeneic stimulation.

-

Methodology:

-

Isolation of human peripheral blood lymphocytes (PBLs).

-

Culture of PBLs in the presence of a stimulant (PPD for antigenic response, or cells from a different donor for allogeneic response).

-

Addition of varying concentrations of this compound to the cell cultures.

-

Incubation for a defined period (e.g., 5-6 days).

-

Assessment of cell proliferation by measuring the incorporation of tritiated thymidine ([³H]-thymidine) into the DNA of dividing cells. Increased [³H]-thymidine uptake indicates enhanced proliferation.

-

Caption: Workflow for in vitro lymphocyte proliferation assay.

In Vivo Graft-versus-Host Reaction (GvHR) Model

-

Objective: To evaluate the in vivo effect of this compound on a T-cell-mediated immune response.

-

Methodology:

-

Lethal irradiation of recipient mice (e.g., CBA, H-2k).

-

Injection of spleen cells from a different mouse strain (e.g., C57BL/6, H-2b) to induce GvHR.

-

Treatment of a cohort of recipient mice with this compound at various doses and routes of administration (intraperitoneal or drinking water).

-

A control group receives no this compound.

-

After a specified period, the severity of GvHR is assessed by measuring the spleen weight relative to the total body weight (splenic index). An increased splenic index indicates a more severe GvHR.

-

Conclusion

This compound is a promising immunomodulatory agent with demonstrated activity on T-lymphocytes and macrophages. The available data strongly suggest its potential to enhance cellular immune responses, which may be beneficial in various clinical settings, including immunocompromised states and as an adjunct to cancer therapy or vaccines. However, a significant knowledge gap exists regarding its pharmacokinetic profile. Future research should focus on comprehensive ADME studies to understand its in vivo behavior and to establish a clear dose-response relationship in humans. Elucidation of the precise molecular targets and signaling pathways will further aid in the rational design of clinical trials and the development of this compound as a therapeutic agent.

References

LF 1695: A Novel Immunomodulatory Agent for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant activity on key cells of the immune system, primarily T-lymphocytes and macrophages. Preclinical studies have revealed its capacity to induce T-cell differentiation, enhance lymphocyte proliferative responses, and modulate the production of critical cytokines and inflammatory mediators. These properties suggest its potential as a therapeutic agent in various conditions, including immunodeficiencies and contexts requiring accelerated hematological recovery. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for its characterization, and visual representations of its associated signaling pathways and experimental workflows.

Introduction

This compound is a piperidine-based compound that has emerged as a promising immunomodulatory agent. Its primary effects are centered on the cellular components of the adaptive and innate immune systems, specifically T-lymphocytes and macrophages. By influencing the differentiation, proliferation, and activation of these cells, this compound can orchestrate a complex array of immune responses. This whitepaper aims to consolidate the existing knowledge on this compound to facilitate further research and development efforts.

Mechanism of Action

The immunomodulatory effects of this compound are multifaceted, targeting different immune cell populations and their signaling pathways.

Effects on T-Lymphocytes

This compound has been shown to have a profound impact on T-lymphocyte biology:

-

T-Cell Differentiation: It induces the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers[1].

-

Enhanced Proliferative Responses: this compound significantly increases the proliferative responses of lymphocytes to mitogens, antigens, and allogeneic cells[1][2]. This potentiation of T-cell proliferation may be linked to its ability to inhibit prostaglandin E2 (PGE2) synthesis[3].

-

Increased IL-2 Production: In Concanavalin A (Con A)-activated lymphocytes, this compound boosts the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation. However, it does not affect IL-2 production in resting lymphocytes[1].

Effects on Macrophages

This compound also modulates the function of macrophages, key players in the innate immune response and antigen presentation:

-

Augmented IL-1 Production: When added to macrophage cultures, this compound enhances the production of Interleukin-1 (IL-1), a pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses[1].

-

Modulation of Inflammatory Mediators: this compound increases the synthesis of Leukotriene B4 (LTB4), a potent chemoattractant for leukocytes, while simultaneously decreasing the secretion of Prostaglandin E2 (PGE2), an immunosuppressive molecule[1].

In Vivo Effects

The cellular effects of this compound translate into significant in vivo activities:

-

Hematological Reconstitution: The compound accelerates the recovery of the hematopoietic system in animals following bone marrow suppression induced by irradiation or chemotherapy[1].

-

Graft-versus-Host Reaction (GvHR): this compound has been shown to enhance the GvHR in a dose-dependent manner in murine models[2].

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Cell Type | Effect | Concentration/Dose | Reference |

| Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | Optimal stimulation with PPD | 0.5 µg/mL | [2] |

| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | Enhanced proliferation | 0.2 µg/mL | [2] |

Table 1: In Vitro Immunomodulatory Effects of this compound

| Model | Animal Model | Treatment Route | Dose | Outcome (Splenic Index) | Reference |

| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Intraperitoneal | 2.5 mg/kg/day | 1.71 | [2] |

| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Intraperitoneal | 5 mg/kg/day | 1.80 | [2] |

| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 4 mg/kg/day | 1.82 | [2] |

| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 10 mg/kg/day | 1.10 | [2] |

| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 100 mg/kg/day | 1.37 | [2] |

Table 2: In Vivo Effects of this compound on Graft versus Host Reaction

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and the general workflows for key experimental procedures.

Caption: Proposed signaling pathways of this compound in macrophages and T-lymphocytes.

Caption: General experimental workflows for assessing this compound activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard immunological assays and should be adapted as necessary.

T-Cell Differentiation from Bone Marrow Precursors

-

Cell Isolation: Isolate bone marrow cells from the femurs and tibias of mice.

-

Precursor Enrichment: Deplete mature hematopoietic cells using a cocktail of antibodies against lineage markers (e.g., CD3, B220, Gr-1, Mac-1) and magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the enriched precursor cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and cytokines known to support T-cell development (e.g., IL-7, Flt3L).

-

This compound Treatment: Add varying concentrations of this compound to the culture medium. Include a vehicle control.

-

Incubation: Incubate the cells for a period of 7-14 days, with media changes as required.

-

Analysis: Harvest the cells and analyze the expression of T-cell markers (CD3, CD4, CD8) by flow cytometry.

Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Stimulation and Treatment: Add a mitogen (e.g., Phytohemagglutinin (PHA) or Con A) or a specific antigen (e.g., PPD) to the wells. Add varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

³H-Thymidine Pulse: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting and Measurement: Harvest the cells onto a glass fiber filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

Macrophage IL-1 Production Assay

-

Macrophage Isolation/Culture: Isolate peritoneal macrophages from mice or use a macrophage cell line (e.g., RAW 264.7). Plate the cells in a 24-well plate and allow them to adhere.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.

-

Stimulation: Stimulate the macrophages with a Toll-like receptor (TLR) agonist such as Lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1 Measurement: Quantify the concentration of IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Macrophage PGE2 Secretion Assay

-

Macrophage Culture and Treatment: Follow steps 1 and 2 of the IL-1 Production Assay protocol.

-

Supernatant Collection: Collect the cell culture supernatants after 24 hours of incubation with this compound.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

In Vivo Hematological Reconstitution

-

Induction of Myelosuppression: Subject mice to a sublethal dose of total body irradiation or treat with a myelosuppressive chemotherapeutic agent (e.g., cyclophosphamide).

-

This compound Administration: Administer this compound to the mice via a suitable route (e.g., intraperitoneal injection or in drinking water) for a specified duration. Include a vehicle-treated control group.

-

Monitoring: Monitor the mice for signs of recovery and perform complete blood counts (CBCs) at regular intervals to assess the numbers of white blood cells, red blood cells, and platelets.

-

Bone Marrow Analysis: At the end of the study, euthanize the mice and harvest bone marrow to determine cellularity and the frequency of hematopoietic progenitor cells using colony-forming unit (CFU) assays.

In Vivo Graft-versus-Host Reaction (GvHR)

-